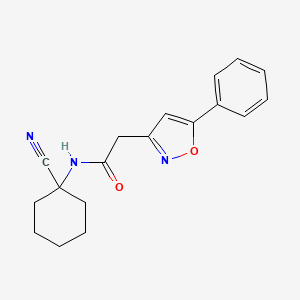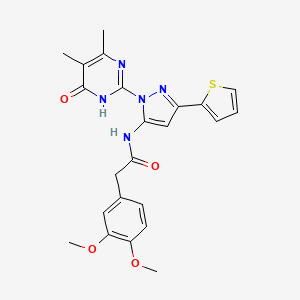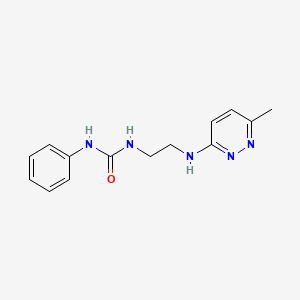
2-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” is a compound with the CAS Number: 1367932-80-6 . It’s a solid substance stored at room temperature . “1,5-dimethyl-1H-pyrazol-4-ylboronic acid” is another compound with the CAS Number: 1204333-57-2 . It’s also a solid substance but stored in a freezer under -20°C .
Synthesis Analysis
There’s a study that synthesized some hydrazine-coupled pyrazoles, which are known for their diverse pharmacological effects . The structures of these synthesized pyrazole derivatives were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The InChI code for “2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” is 1S/C7H10N2O2/c1-5-6 (3-7 (10)11)4-8-9 (5)2/h4H,3H2,1-2H3, (H,10,11) . For “1,5-dimethyl-1H-pyrazol-4-ylboronic acid”, the InChI code is 1S/C5H9BN2O2/c1-4-5 (6 (9)10)3-7-8 (4)2/h3,9-10H,1-2H3 .Chemical Reactions Analysis
The study mentioned earlier evaluated the in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives . The result revealed that one of the compounds displayed superior antipromastigote activity .Physical and Chemical Properties Analysis
The molecular weight of “2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” is 154.17 , and for “1,5-dimethyl-1H-pyrazol-4-ylboronic acid”, it’s 139.95 .科学的研究の応用
Synthesis and Transformations
Researchers have synthesized derivatives of this compound, focusing on their functional derivatives and transformations. These derivatives have potential applications in introducing highly basic aliphatic amines and modifying the oxazole ring (Prokopenko et al., 2010).
Antimicrobial Properties
Some studies have investigated the antimicrobial properties of related compounds. For instance, a series of linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one showed inhibitory activity against various bacteria and fungi, indicating potential antimicrobial applications (Reddy et al., 2010).
Stereoselective Formation
Research into the cycloaddition of azomethine ylides generated from 1,3-thiazolidine-4-carboxylic acids has led to the stereoselective formation of pyrrolo[1,2-c]thiazoles. Quantum-chemistry calculations have rationalized the observed stereoselectivity, which could be significant in developing stereospecific synthetic methods (Cardoso et al., 2006).
Crystal Structure and Solid State Properties
The crystal structure and solid-state properties of pyrazole-4-carboxylic acids, closely related to 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid, have been studied. This research provides insights into polymorphism and proton transfer in the solid state, which are important for the development of crystalline materials (Infantes et al., 2013).
Biological Studies
A study on the biological activities of pyrazole derivatives revealed their potential as drug molecules against bacterial DNA gyrase, highlighting their significance in antibiotic research (Shubhangi et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-5-6(3-10-12(5)2)8-11-7(4-15-8)9(13)14/h3,7-8,11H,4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADLRJKAJGZJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2NC(CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-difluorophenyl)acetamide](/img/structure/B2423054.png)
![2-(trifluoromethyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2423055.png)
![2-(3-Hydroxypropyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2423056.png)
![2-[1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2423058.png)






![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2423072.png)


![5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]pyrazole](/img/structure/B2423076.png)
